molecular formula C11H12BrF3O3S B8313637 2-Bromo-4-((ethylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-((ethylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8313637
M. Wt: 361.18 g/mol
InChI Key: MKQDHCBCKQQQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-((ethylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C11H12BrF3O3S and its molecular weight is 361.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrF3O3S

Molecular Weight

361.18 g/mol

IUPAC Name

2-bromo-4-(ethylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C11H12BrF3O3S/c1-2-19(16,17)6-8-3-4-10(9(12)5-8)18-7-11(13,14)15/h3-5H,2,6-7H2,1H3

InChI Key

MKQDHCBCKQQQMD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(C=C1)OCC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the title compound from Step 4 (2.10 g, 6.38 mmol) in DCM (210 mL) was added MCPBA (4.41 g, 25.53 mmol) in several portions. The mixture was stirred at 25° C. for 12 hrs. The reaction was poured into sat. aq. Na2SO3 (100 mL) and extracted with DCM (80 mL×3). The combined organic layers were washed with sat. NaHCO3 (100 mL×2) and brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (PE:EA=1:0˜2:1) to give the title compound (2.10 g, 91%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.64 (d, J=2.0 Hz, 1H), 7.37 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 4.43 (q, J=8.0 Hz, 2H), 4.15 (s, 2H), 2.91 (q, J=7.6 Hz, 2H), 1.39 (t, J=7.6 Hz, 3H).
Name
title compound
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
91%

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